molecular formula C11H13Cl2NS B13204871 2-(2,6-Dichloro-phenylsulfanylmethyl)-pyrrolidine

2-(2,6-Dichloro-phenylsulfanylmethyl)-pyrrolidine

Katalognummer: B13204871
Molekulargewicht: 262.2 g/mol
InChI-Schlüssel: LXDXYSHOVORJLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,6-Dichloro-phenylsulfanylmethyl)-pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2,6-dichlorophenylsulfanylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichloro-phenylsulfanylmethyl)-pyrrolidine typically involves the reaction of 2,6-dichlorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of phase transfer catalysts can improve the efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-Dichloro-phenylsulfanylmethyl)-pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(2,6-Dichloro-phenylsulfanylmethyl)-pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2,6-Dichloro-phenylsulfanylmethyl)-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine
  • 4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine
  • 2,6-Dichlorophenylacetate

Uniqueness

Compared to similar compounds, 2-(2,6-Dichloro-phenylsulfanylmethyl)-pyrrolidine exhibits unique properties due to the presence of the pyrrolidine ring, which can influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C11H13Cl2NS

Molekulargewicht

262.2 g/mol

IUPAC-Name

2-[(2,6-dichlorophenyl)sulfanylmethyl]pyrrolidine

InChI

InChI=1S/C11H13Cl2NS/c12-9-4-1-5-10(13)11(9)15-7-8-3-2-6-14-8/h1,4-5,8,14H,2-3,6-7H2

InChI-Schlüssel

LXDXYSHOVORJLN-UHFFFAOYSA-N

Kanonische SMILES

C1CC(NC1)CSC2=C(C=CC=C2Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.